molecular formula C17H17ClF3N5O B12263783 5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine

5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine

Cat. No.: B12263783
M. Wt: 399.8 g/mol
InChI Key: CJUDWZMQRMWLNF-UHFFFAOYSA-N
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Description

5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with a piperidine ring, a trifluoromethyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-methyl-N-{1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}pyrimidin-2-amine: This compound is unique due to its specific substitution pattern and the presence of both pyrimidine and piperidine rings.

    Other Pyrimidine Derivatives: Compounds such as 5-chloro-2-methylpyrimidine and 5-chloro-2-aminopyrimidine share some structural similarities but differ in their functional groups and overall reactivity.

Uniqueness

The uniqueness of this compound lies in its combination of a trifluoromethyl group with a pyridine and piperidine moiety, which imparts specific chemical and biological properties that are not commonly found in other compounds .

Properties

Molecular Formula

C17H17ClF3N5O

Molecular Weight

399.8 g/mol

IUPAC Name

[4-[(5-chloropyrimidin-2-yl)-methylamino]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone

InChI

InChI=1S/C17H17ClF3N5O/c1-25(16-23-9-12(18)10-24-16)13-4-6-26(7-5-13)15(27)11-2-3-14(22-8-11)17(19,20)21/h2-3,8-10,13H,4-7H2,1H3

InChI Key

CJUDWZMQRMWLNF-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCN(CC1)C(=O)C2=CN=C(C=C2)C(F)(F)F)C3=NC=C(C=N3)Cl

Origin of Product

United States

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